3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid
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Description
The compound “3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid” is a chemical substance with the molecular formula C15H11FO4 . It has a molecular weight of 274.25 . The compound is also known by its IUPAC name, 3’-(carboxymethyl)-3-fluoro [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid” is characterized by the presence of carboxy and fluoro groups attached to a biphenyl core . The InChI code for this compound is 1S/C15H11FO4/c16-13-8-11 (4-5-12 (13)15 (19)20)10-3-1-2-9 (6-10)7-14 (17)18/h1-6,8H,7H2, (H,17,18) (H,19,20) .Physical And Chemical Properties Analysis
The compound “3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid” has a molecular weight of 274.25 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Chemical Intermediates
“3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid” is used as an intermediate in the synthesis of various other compounds . Chemical intermediates are substances produced during the conversion of some reactant to a product. Most intermediates are not stable and have short lifetimes.
Coupling Reactions
This compound is also used in coupling reactions . A coupling reaction in organic chemistry is a general term for a variety of reactions where two hydrocarbon fragments are coupled with the aid of a metal catalyst.
Research and Development
Scientific databases like PubChem and SciFinder might offer more insights into the potential applications of "3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid". These resources allow for structure-based searches to identify similar compounds with known research applications.
properties
IUPAC Name |
4-(5-carboxy-2-fluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-11-4-2-8(13(17)18)5-10(11)7-1-3-9(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFAKFBPOOESHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690928 |
Source
|
Record name | 3',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-65-9 |
Source
|
Record name | 3',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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